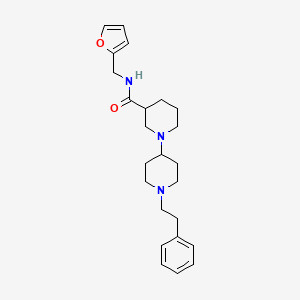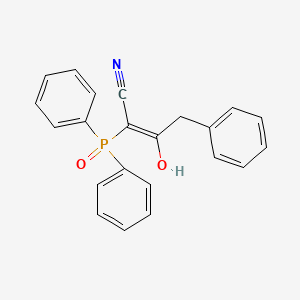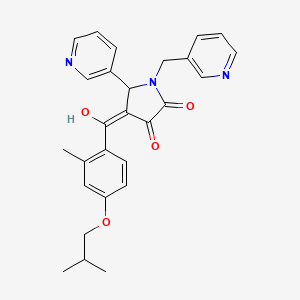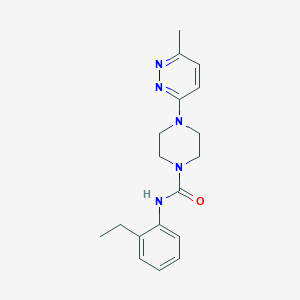
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMe-3-CAM and is synthesized using a specific method that involves a series of chemical reactions. In
Wirkmechanismus
FMe-3-CAM binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This compound has been shown to increase the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
FMe-3-CAM has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, leading to changes in synaptic transmission. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability. Additionally, FMe-3-CAM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
FMe-3-CAM has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of sigma-1 receptors in various physiological and behavioral processes. FMe-3-CAM is also stable and can be easily synthesized in large quantities. However, FMe-3-CAM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, FMe-3-CAM has a short half-life, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of FMe-3-CAM. One potential direction is to investigate its role in the regulation of neuroinflammation. FMe-3-CAM has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for neuroinflammatory diseases. Another potential direction is to investigate its role in the modulation of synaptic plasticity. FMe-3-CAM has been shown to increase the release of neurotransmitters, and further research could explore its potential as a tool compound for the study of synaptic plasticity. Finally, FMe-3-CAM could be used in the development of novel therapeutic agents for neurological and psychiatric disorders. Its high affinity for sigma-1 receptors makes it a promising candidate for drug development.
In conclusion, FMe-3-CAM is a highly selective tool compound that has potential applications in medical research. Its synthesis method is complex, but it has several advantages for lab experiments. FMe-3-CAM has been shown to have several biochemical and physiological effects and has potential as a therapeutic agent for neurological and psychiatric disorders. Future research could explore its role in the regulation of neuroinflammation, synaptic plasticity, and drug development.
Synthesemethoden
FMe-3-CAM is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-furylacetaldehyde with 1-phenylethylpiperidine to form the intermediate compound, which is then reacted with phosgene and ammonia to form FMe-3-CAM. This method is complex and requires careful handling of the reagents to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
FMe-3-CAM has potential applications in medical research, specifically in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological and behavioral processes. FMe-3-CAM has been used as a tool compound to study the role of sigma-1 receptors in the modulation of ion channels, neurotransmitter release, and neuroprotection.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-18-23-9-5-17-29-23)21-8-4-13-27(19-21)22-11-15-26(16-12-22)14-10-20-6-2-1-3-7-20/h1-3,5-7,9,17,21-22H,4,8,10-16,18-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKZXDYKDIVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)


![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)


![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5302336.png)
![2-(1-adamantyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5302337.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)